

Physical and chemical properties of Bourjotinolone A

Author: BenchChem Technical Support Team. Date: December 2025

Bourjotinolone A: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bourjotinolone A, a naturally occurring triterpenoid, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a detailed overview of the known physical and chemical properties of **Bourjotinolone A**, along with insights into its biological evaluation and the experimental methodologies employed in its study. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.

Physical and Chemical Properties

Bourjotinolone A is a complex organic molecule with the molecular formula C₃₀H₄₈O₄.[1][2] Key physical and chemical characteristics are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C30H48O4	[1][2]
Molecular Weight	472.7 g/mol	[1]
Appearance	Powder	[1]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[1]
Purity	>98%	[1]
Storage Conditions	Desiccate at -20°C	[1]

Further data on melting point and detailed spectral analysis are not consistently available in publicly accessible literature and require consultation of specialized chemical databases or primary research articles.

Spectral Data Analysis

Detailed spectral data is crucial for the unambiguous identification and structural elucidation of **Bourjotinolone A**. While specific spectra for **Bourjotinolone A** are not widely published, the following sections outline the expected spectral characteristics for a triterpenoid of this nature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum of Bourjotinolone A is expected to be complex, exhibiting a multitude of signals corresponding to the 48 hydrogen atoms in its structure. Key features would include signals for methyl groups (singlets, doublets, or triplets), methine protons, and protons adjacent to hydroxyl and carbonyl functionalities. The chemical shifts and coupling constants of these signals would provide detailed information about the connectivity and stereochemistry of the molecule.
- ¹³C NMR: The carbon-13 NMR spectrum would display 30 distinct signals, corresponding to each carbon atom in the **Bourjotinolone A** molecule. The chemical shifts would indicate the type of carbon (methyl, methylene, methine, quaternary, carbonyl, and carbons bearing hydroxyl groups), providing a carbon fingerprint of the molecule.

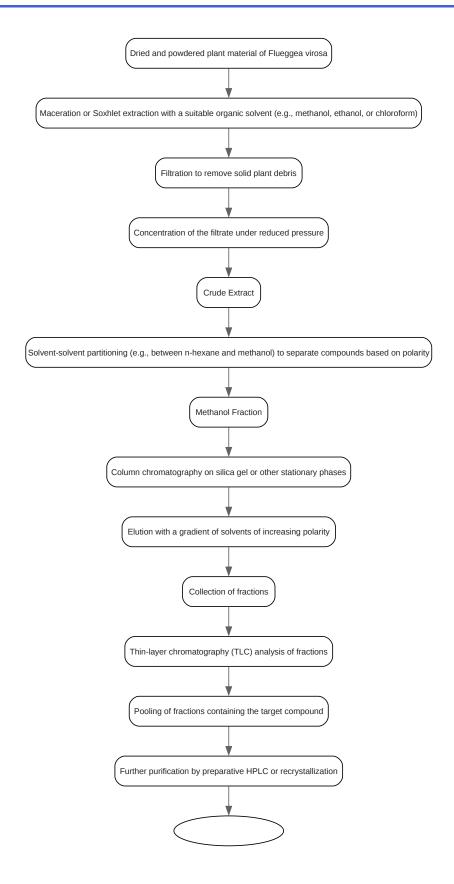
Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and elemental composition of **Bourjotinolone A**. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula C₃₀H₄₈O₄. Fragmentation patterns observed in the mass spectrum would offer valuable structural information.

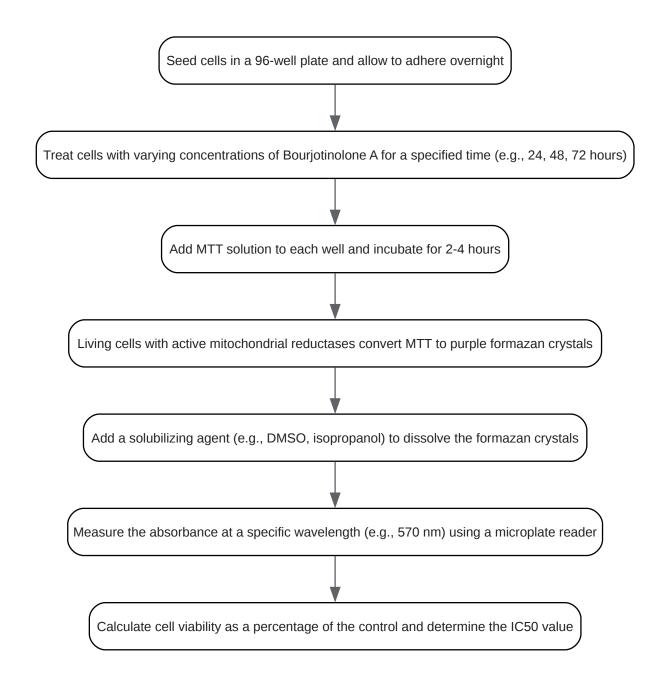
Infrared (IR) Spectroscopy

The IR spectrum of **Bourjotinolone A** would reveal the presence of key functional groups. Characteristic absorption bands would be expected for:

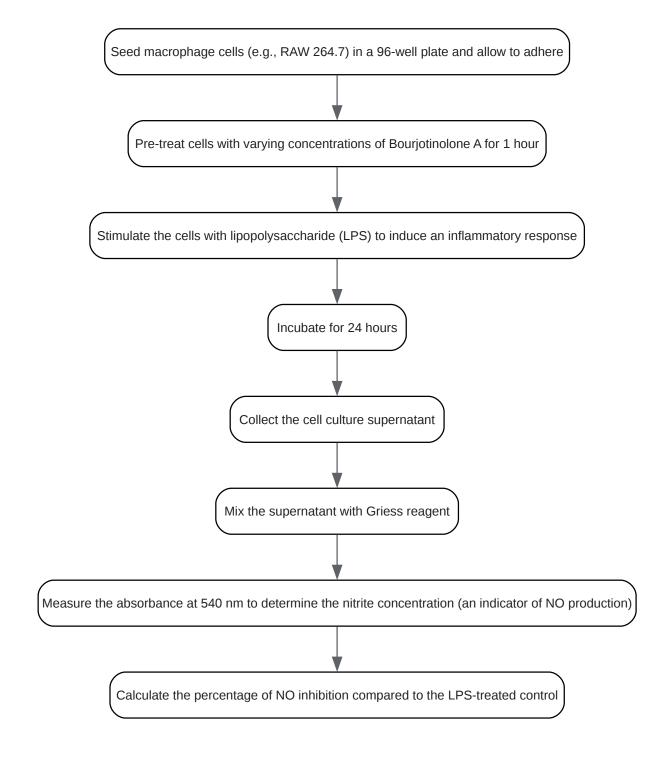
- O-H stretching: A broad band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl groups.
- C-H stretching: Sharp peaks in the 2850-3000 cm⁻¹ region, corresponding to the aliphatic C-H bonds.
- C=O stretching: A strong, sharp absorption band around 1700-1725 cm⁻¹, characteristic of the carbonyl group.

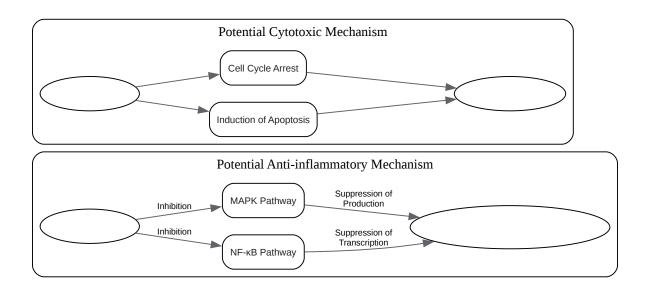

Experimental Protocols

Detailed experimental protocols for the isolation, synthesis, and biological evaluation of **Bourjotinolone A** are essential for reproducible research. The following sections provide generalized methodologies based on common practices for triterpenoid research.


Isolation of Bourjotinolone A from Flueggea virosa

While a specific protocol for the isolation of **Bourjotinolone A** is not readily available, a general procedure for isolating triterpenoids from plant material is as follows:





Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Isolation and structure elucidation of new and unusual saxitoxin analogues from mussels -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation, structure elucidation, and synthesis of antiplasmodial quinolones from Crinum firmifolium PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical properties of Bourjotinolone A]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1156878#physical-and-chemical-properties-of-bourjotinolone-a]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com